![molecular formula C10H12Cl3OPS B1618327 Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester CAS No. 5745-14-2](/img/structure/B1618327.png)
Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester
Overview
Description
Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester (PTDE) is a synthetic compound that has been studied for its potential applications in the fields of science and technology. PTDE is an organophosphorus compound, which is a type of compound that contains phosphorus, sulfur, and oxygen. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 168-170°C. PTDE is a versatile compound that has been studied for its potential applications in various industries, including agriculture, biotechnology, and medicine.
Mechanism of Action
Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester is an organophosphorus compound, which acts as an inhibitor of enzymes. It binds to the active site of enzymes, preventing them from catalyzing reactions. This mechanism of action is known as the “suicide inhibition” mechanism, as the compound binds irreversibly to the enzyme and is destroyed in the process.
Biochemical and Physiological Effects
Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids.
Advantages and Limitations for Lab Experiments
The use of Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use. Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester is toxic and can be hazardous to human health, so it must be handled with caution. Additionally, it is not soluble in water, so it must be used with organic solvents.
Future Directions
The potential applications of Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester have only begun to be explored. Future research could focus on developing new methods for synthesizing Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester, as well as studying its effects on biochemical and physiological processes. Additionally, further research could explore its potential use in the development of pharmaceutical drugs and biotechnology products. Finally, research could focus on developing new methods for using Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester as an insecticide and fungicide in agricultural settings.
Scientific Research Applications
Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor of enzymes. It has also been used as an insecticide and fungicide to control agricultural pests. Additionally, Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester has been studied for its potential use in the development of pharmaceutical drugs and biotechnology products.
properties
IUPAC Name |
diethyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3OPS/c1-3-15(16,4-2)14-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWAVBYFZFKXCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=S)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3OPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206061 | |
Record name | Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester | |
CAS RN |
5745-14-2 | |
Record name | Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005745142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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